Conformational Rigidity: Induction of Type II β-Turn (C10) vs. Cycloleucine
When incorporated into a peptide chain, the 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg) residue induces a specific, predictable secondary structure. In the model tripeptide Boc-Met-Cpg-Phe-OMe, X-ray crystallography revealed the peptide backbone adopts a type II β-turn (C10) conformation, characterized by a specific intramolecular hydrogen bond distance of 5.49(1) Å between terminal pseudo-ring atoms (O6···C3) [1]. This is a direct, quantifiable structural outcome of Cpg's geometry. In contrast, the saturated analog cycloleucine (1-aminocyclopentane-1-carboxylic acid) is known to behave as an antagonist in NMDA receptor studies and stabilizes an open-cleft conformation, but its impact on peptide backbone secondary structure is fundamentally different and does not reliably induce the same type II β-turn as Cpg [2]. The Cpg residue provides a precise, pre-organized turn motif.
| Evidence Dimension | Peptide Backbone Conformation |
|---|---|
| Target Compound Data | Type II β-turn (C10) with O6···C3 distance of 5.49(1) Å |
| Comparator Or Baseline | Cycloleucine (1-aminocyclopentane-1-carboxylic acid): Does not induce a quantifiably defined Type II β-turn in comparable models |
| Quantified Difference | Cpg induces a specific, quantifiable turn motif (5.49 Å distance) absent in cycloleucine-containing analogs. |
| Conditions | Solid-state X-ray crystallography of model tripeptide Boc-Met-Cpg-Phe-OMe |
Why This Matters
For researchers designing peptides with pre-determined 3D structures, Cpg offers predictable, evidence-based conformational control that is not available with its saturated analog, cycloleucine.
- [1] Zeitschrift für Kristallographie - Crystalline Materials, 2009. 224(4): p. 325-328. 'X-ray crystal structure and conformation of ... Boc0-Met1-Cpg2-Phe3-OMe'. View Source
- [2] RCSB PDB. Crystal structure of the NR1 ligand binding core in complex with cycloleucine (PDB ID: 1Y1M). View Source
